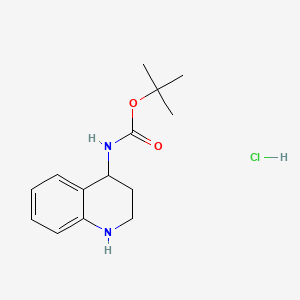
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require heating to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound can be used in the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and the functional groups present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-2-methylpyridine
Uniqueness
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-2-4(8)5(7(11)12)10-6(3)9/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
CIMSVMOBLYGAKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1Cl)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)

![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


